Nvp-bag956 - 853910-02-8

Nvp-bag956

Catalog Number: EVT-260884
CAS Number: 853910-02-8
Molecular Formula: C24H35ClN2O2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-BAG956 is a potent, synthetic, small-molecule inhibitor that targets both Phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). [] It functions as a dual PI3K/PDK1 inhibitor and is utilized in scientific research to investigate the roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models. []

Mechanism of Action

NVP-BAG956 exerts its effects by simultaneously inhibiting both PI3K and PDK1. [] This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By targeting this pathway at two distinct points, NVP-BAG956 disrupts downstream signaling cascades and ultimately inhibits the activity of proteins involved in these cellular processes. []

Applications
  • T-cell acute lymphoblastic leukemia (T-ALL): NVP-BAG956 demonstrated potent cytotoxic effects against T-ALL cell lines and primary patient samples. [] Compared to other inhibitors targeting different levels of the PI3K/Akt/mTOR pathway, NVP-BAG956 displayed superior efficacy in inducing cell death. [] These findings suggest its potential as a therapeutic agent for T-ALL.

  • Combination Therapies: Research indicates that combining NVP-BAG956 with other inhibitors targeting the PI3K/Akt/mTOR pathway could enhance its anti-tumor activity. Synergistic effects were observed when NVP-BAG956 was combined with other inhibitors at concentrations significantly lower than their individual IC50 values. [] This suggests the potential for developing effective combination therapies using NVP-BAG956.

NVP-BBD130

Compound Description: NVP-BBD130 is a dual PI3K/mTOR inhibitor. Like NVP-BAG956, it demonstrates potent anti-tumor activity in melanoma models. [] In preclinical studies, oral administration of NVP-BBD130 effectively suppressed tumor growth at both primary and metastatic sites, exhibiting minimal toxicity. [] The compound's activity extends to inhibiting angiogenesis and promoting tumor necrosis. []

Relevance: While the specific structural relationship between NVP-BBD130 and NVP-BAG956 is not explicitly detailed in the provided literature, both compounds are grouped under the same category of "novel, potent, and stable dual PI3K/mTOR inhibitors." [] This suggests structural similarities and a shared mechanism of action, making NVP-BBD130 relevant in understanding the structure-activity relationship of NVP-BAG956.

NVP-BEZ235

Compound Description: NVP-BEZ235 is a potent, orally bioavailable dual PI3K/mTOR inhibitor. [, ] It exhibits strong anti-tumor activity in various cancer models including melanoma, [] T-cell acute lymphoblastic leukemia (T-ALL), [] and head and neck squamous cell carcinoma (HNSCC). [] Mechanistically, NVP-BEZ235 induces G1 cell cycle arrest, reduces cyclin D1 levels, and elevates p27KIP1 levels. [] It also demonstrates efficacy in suppressing DNA double-strand break repair and enhancing radiosensitivity in cancer cells. [] Notably, NVP-BEZ235 has progressed to phase I/II clinical trials for advanced solid tumors, highlighting its clinical relevance. []

ZSTK474

Compound Description: ZSTK474 is a pan-class I PI3K inhibitor. [] In contrast to the dual PI3K/mTOR inhibitors, ZSTK474 shows only a limited effect on melanoma cell proliferation. [] This difference in activity highlights the potential advantage of simultaneously targeting both PI3K and mTOR in melanoma treatment.

Relevance: Although ZSTK474 differs in its target selectivity compared to the dual PI3K/mTOR inhibitor NVP-BAG956, it provides a valuable comparison point. The fact that ZSTK474, a pan-class I PI3K inhibitor, exhibits less potent anti-proliferative effects than NVP-BAG956 in melanoma cells emphasizes the significance of simultaneously targeting both PI3K and mTOR for optimal efficacy against this cancer type. []

Rapamycin

Compound Description: Rapamycin is a well-known mTORC1 inhibitor. [] Similar to ZSTK474, rapamycin only slightly reduces melanoma cell proliferation. [] This observation further underscores the enhanced effectiveness of simultaneously inhibiting both PI3K and mTOR in melanoma therapy.

Relevance: While rapamycin targets mTORC1 and NVP-BAG956 is a dual PI3K/mTOR inhibitor, the comparison between them remains valuable. The limited impact of rapamycin, an mTORC1 inhibitor, on melanoma cell proliferation compared to the more pronounced effect of NVP-BAG956 emphasizes the potential benefit of dual PI3K/mTOR inhibition in this context. []

GDC-0941

Compound Description: GDC-0941 is a pan-class I PI3K inhibitor. [] In preclinical studies focusing on T-cell acute lymphoblastic leukemia (T-ALL), GDC-0941 exhibited less potent cytotoxic effects against T-ALL cell lines and primary patient samples compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This finding suggests that targeting both PI3K and PDK1 might be a more effective strategy for T-ALL treatment compared to solely inhibiting PI3K.

Relevance: Even though GDC-0941 and NVP-BAG956 share PI3K as a target, they differ in their selectivity profiles. GDC-0941 acts as a pan-class I PI3K inhibitor, whereas NVP-BAG956 is a dual PI3K/PDK1 inhibitor. [] This difference highlights the potential importance of PDK1 inhibition in conjunction with PI3K inhibition for enhanced efficacy against T-ALL. []

MK-2206

Compound Description: MK-2206 is an allosteric Akt inhibitor. [] In preclinical T-cell acute lymphoblastic leukemia (T-ALL) studies, MK-2206 demonstrated less potent cytotoxic effects than NVP-BAG956 against both T-ALL cell lines and primary patient samples. [] This observation points towards potential advantages of targeting upstream components of the PI3K/Akt/mTOR pathway, such as PI3K and PDK1, over directly inhibiting Akt in T-ALL.

Relevance: MK-2206, as an allosteric Akt inhibitor, targets a downstream component of the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits both PI3K and PDK1. [] This difference in the mechanism of action is significant as it suggests that directly inhibiting upstream pathway components like PI3K and PDK1 might be more effective in combatting T-ALL compared to inhibiting Akt. []

RAD001

Compound Description: RAD001 is an allosteric mTORC1 inhibitor. [] In preclinical investigations of T-cell acute lymphoblastic leukemia (T-ALL), RAD001 showed a less potent cytotoxic effect against T-ALL cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This result further suggests that inhibiting both PI3K and PDK1 might offer a more effective therapeutic strategy for T-ALL compared to solely inhibiting mTORC1.

Relevance: RAD001, an allosteric mTORC1 inhibitor, acts on a downstream target within the PI3K/Akt/mTOR pathway, in contrast to NVP-BAG956, which inhibits both PI3K and PDK1. [] This distinction is crucial as it suggests that directly targeting upstream pathway components like PI3K and PDK1 could potentially be more effective in treating T-ALL than inhibiting mTORC1 alone. []

KU-63794

Compound Description: KU-63794 is an ATP-competitive mTORC1/mTORC2 inhibitor. [] Similar to other single-target inhibitors discussed, KU-63794 displayed less potent cytotoxic effects against T-cell acute lymphoblastic leukemia (T-ALL) cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956 in preclinical studies. [] This observation strengthens the argument for considering dual PI3K/PDK1 inhibition as a more effective therapeutic strategy for T-ALL than solely inhibiting mTORC1/mTORC2.

Relevance: KU-63794, by inhibiting both mTORC1 and mTORC2, targets a downstream component within the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits PI3K and PDK1. [] This difference in targeting highlights the potential benefits of directly inhibiting upstream pathway components, such as PI3K and PDK1, for enhanced efficacy against T-ALL. []

Properties

CAS Number

853910-02-8

Product Name

Nvp-bag956

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

Molecular Formula

C24H35ClN2O2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3

InChI Key

HSQAARMBHJCUOK-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BAG-956; BAG 956; BAG956; NVP-BAG956; NVP-BAG-956; NVP-BAG 956.

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.